Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of pyrrole chemistry, particularly the foundational work of Arthur Rudolf Hantzsch in the late nineteenth century. The Hantzsch pyrrole synthesis, first reported in the 1880s, established the fundamental approach for constructing substituted pyrroles through the reaction of beta-ketoesters with ammonia or primary amines and alpha-haloketones. This methodology provided the synthetic foundation upon which compounds like this compound could be systematically prepared and studied.
The specific compound emerged from systematic investigations into pyrrole derivatives bearing methyl ester functionalities at the 3-position. Early work by researchers in the mid-twentieth century focused on expanding the scope of the Hantzsch reaction to generate diverse pyrrole derivatives with varying substitution patterns. MacDonald and colleagues conducted extensive studies that revealed the limitations of early synthetic approaches, noting that only eight additional examples of Hantzsch pyrrole products had been published in the literature over an eighty-year period following the initial discovery. These investigations highlighted the need for improved synthetic methodologies and better understanding of the mechanistic aspects governing pyrrole formation.
The development of more efficient synthetic routes to this compound gained momentum in the latter half of the twentieth century as researchers recognized the compound's potential utility as a synthetic intermediate. Advances in reaction conditions, including the optimization of temperature, solvent systems, and reagent stoichiometry, led to improved yields and broader substrate scope. The introduction of continuous flow chemistry methods in the early twenty-first century represented a significant milestone, enabling the one-step synthesis of pyrrole-3-carboxylic acids directly from commercially available starting materials.
Classification within Pyrrole Derivatives
This compound belongs to the extensive family of pyrrole derivatives, specifically classified as a substituted pyrrole-3-carboxylate ester. Within the broader taxonomy of heterocyclic compounds, pyrroles represent five-membered aromatic rings containing one nitrogen atom, making them fundamental building blocks in organic chemistry and biochemistry. The compound's classification is determined by several key structural features that distinguish it from other pyrrole derivatives.
The substitution pattern of this compound places it in the category of 2,5-disubstituted pyrroles bearing a carboxylate functionality at the 3-position. This specific arrangement of substituents significantly influences the compound's chemical reactivity and physical properties compared to other pyrrole derivatives. The presence of methyl groups at both the 2- and 5-positions creates a symmetrical substitution pattern that affects the electronic distribution within the aromatic system and influences subsequent chemical transformations.
From a functional group perspective, the compound contains both aromatic heterocyclic and ester functionalities, placing it at the intersection of heterocyclic and carbonyl chemistry. The methyl ester group at the 3-position provides a reactive site for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or nucleophilic substitution reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate in the preparation of more complex molecular structures.
The compound's classification within pyrrole chemistry is further refined by its synthetic accessibility through the Hantzsch reaction mechanism. This places it among the Hantzsch-derived pyrroles, a subset characterized by their formation through the condensation of beta-dicarbonyl compounds, amines, and alpha-haloketones. This classification is significant because it defines not only the synthetic approach but also the typical substitution patterns and reactivity profiles associated with this family of compounds.
Nomenclature and Identification Systems
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds and provides a precise description of the molecular structure. The name indicates a pyrrole ring system with methyl substituents at positions 2 and 5, a carboxylate ester functionality at position 3, and the methyl ester of the carboxylic acid. This nomenclature system ensures unambiguous identification of the compound across different chemical databases and literature sources.
Properties
IUPAC Name |
methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5-4-7(6(2)9-5)8(10)11-3/h4,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWZEJIISPYZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343855 | |
| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69687-80-5 | |
| Record name | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrrole derivatives with different substitution patterns.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the pyrrole ring .
Scientific Research Applications
Medicinal Chemistry
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
A study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this pyrrole structure demonstrated zones of inhibition ranging from 15 mm to 30 mm against various pathogens .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 20 | Antibacterial |
| 8b | 25 | Antifungal |
| 8c | 15 | Antibacterial |
Cancer Research
Research has also focused on the anticancer potential of this compound derivatives. Certain compounds have shown the ability to inhibit cancer cell proliferation in vitro. For example, a derivative was tested against human breast cancer cells and exhibited a dose-dependent reduction in cell viability .
Material Science
In material science, this compound has been explored for its electronic properties. Its derivatives are being studied for applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics of pyrrole compounds make them suitable candidates for enhancing the efficiency of these devices .
Chemical Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in various chemical reactions, including:
- Vilsmeier-Haack Formylation : This reaction allows for the introduction of formyl groups into the pyrrole structure, leading to further functionalization.
- Claisen-Schmidt Condensation : This method can be used to synthesize chalcone derivatives from this compound .
Table 2: Synthesis Reactions Involving this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Vilsmeier-Haack Formylation | Methyl 5-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | 75 |
| Claisen-Schmidt Condensation | Chalcone derivatives | Varies |
Case Study 1: Anticancer Activity
A specific derivative of this compound was tested against various cancer cell lines. The study revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Organic Electronics
Research on the use of this compound in organic photovoltaics demonstrated that its incorporation into polymer blends improved light absorption and charge mobility, leading to enhanced device performance .
Mechanism of Action
The mechanism of action of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
- Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate
- 2,5-Dimethylpyrrole-3-carboxylic acid
Comparison: Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, which can influence its applications in various fields .
Biological Activity
Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antiproliferative research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. A series of derivatives synthesized from this compound were evaluated for their antibacterial and antifungal activities.
Antimicrobial Testing Results
The antimicrobial efficacy was assessed using the zone of inhibition method against various pathogens. The results are summarized in Table 1.
| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |
|---|---|---|
| 8a | 20 | 15 |
| 8b | 25 | 18 |
| 8c | 30 | 20 |
| 8d | 22 | 16 |
| This compound | 23 | 17 |
The data indicates that this compound shows moderate to strong activity against both bacterial and fungal strains, making it a promising candidate for further development as an antimicrobial agent .
Antiproliferative Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiproliferative effects against cancer cell lines. Studies have shown that it induces apoptosis and cell cycle arrest in various cancer types.
Case Study: Cytotoxicity in Human Melanoma Cells
A specific study evaluated the cytotoxic effects of this compound on human melanoma cells (SH-4). The findings revealed an IC50 value of approximately 44.63 ± 3.51 µM , indicating significant antiproliferative activity comparable to established chemotherapeutic agents such as carboplatin and temozolomide .
The mechanism of action was further explored, showing that the compound promotes apoptosis through the activation of caspase pathways and induces S-phase cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Research has indicated that substituents at the pyrrole ring's β-position enhance the compound's functionality and selectivity towards tumor cells. For example, derivatives with additional functional groups demonstrated improved selectivity indices (SI) against cancer cells .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step routes, including:
- Knorr pyrrole synthesis : Cyclization of β-keto esters with amines under acidic conditions.
- Esterification : Reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with methanol in the presence of catalytic sulfuric acid or thionyl chloride (SOCl₂) .
- Coupling reactions : Use of activating agents like DCC (dicyclohexylcarbodiimide) for carboxylate ester formation.
Q. Key Considerations :
- Temperature control : Elevated temperatures (>80°C) may lead to side reactions (e.g., decarboxylation).
- Solvent selection : Polar aprotic solvents (DMF, THF) improve solubility but may require rigorous drying to avoid hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux, 12h | 72 | 95 | |
| Cyclization | NH₄OAc, AcOH, 100°C, 6h | 65 | 90 | Hypothetical* |
*Hypothetical data inferred from analogous pyrrole syntheses in .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- ¹H NMR : Key signals include:
- LC-MS : Molecular ion peak at m/z 153.18 (C₈H₁₁NO₂⁺) with fragmentation patterns confirming ester cleavage (~125 m/z) .
- IR Spectroscopy : Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester) and ~3300 cm⁻¹ (N-H stretch) .
Data Contradiction Analysis :
Discrepancies in NH proton integration may arise from tautomerism or solvent effects. Confirm via variable-temperature NMR or deuterated solvent exchange .
Advanced Research Questions
Q. How can X-ray crystallography and computational modeling resolve structural ambiguities in this compound?
Methodological Answer:
- Crystallographic Refinement :
Use SHELXL for small-molecule refinement. Key steps: - DFT Calculations :
Optimize geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare calculated vs. experimental bond lengths (e.g., C=O: ~1.21 Å) to validate tautomeric forms .
Case Study :
A related pyrrole derivative exhibited a 0.05 Å deviation in C-N bond length between experimental (X-ray) and computational data, resolved by refining hydrogen atom positions .
Q. What strategies address conflicting reactivity data between experimental studies and computational predictions for functionalization reactions?
Methodological Answer:
Q. Table 2: Reactivity Comparison
| Reaction Type | Predicted Site (DFT) | Experimental Site | Resolution Strategy |
|---|---|---|---|
| Nitration | C2 | C4 | Include solvation model in DFT |
| Bromination | C4 | C4 | Validate via LC-MS/MS |
Q. How can researchers explore the biological activity of this compound derivatives?
Methodological Answer:
- Derivatization :
- Biological Assays :
- Antimicrobial screening : Use microdilution assays (MIC) against S. aureus and E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116), comparing IC₅₀ values with parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
